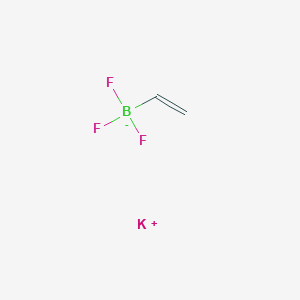
Perfluorohexene-2
Overview
Description
Perfluorohexene-2 is a fluorinated organic compound with the molecular formula C6F12. It is a clear, colorless liquid known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is primarily used in the electronics and optics industries due to its excellent electrical insulation properties and resistance to solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the vacuum pyrolysis of perfluorohexane. This process involves heating perfluorohexane at high temperatures (around 950°C) under reduced pressure (1·10^5 torr) to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same vacuum pyrolysis method. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorohexane derivatives.
Reduction: Reduction reactions can convert it into other fluorinated compounds.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Perfluorohexane derivatives.
Reduction: Various fluorinated hydrocarbons.
Substitution: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
Perfluorohexene-2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic reactions due to its inert nature and ability to dissolve gases.
Biology: Employed in studies involving gas exchange and respiratory physiology.
Medicine: Investigated for use in medical imaging and as a potential oxygen carrier in blood substitutes.
Industry: Utilized in the production of high-insulation materials for electronics and optics
Mechanism of Action
The mechanism of action of perfluorohexene-2 is primarily related to its chemical stability and inertness. It interacts with other molecules through weak van der Waals forces, making it an excellent solvent for gases and non-polar compounds. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide .
Comparison with Similar Compounds
Perfluorohexane: Similar in structure but fully saturated with fluorine atoms.
Perfluorohexanesulfonic acid: Contains a sulfonic acid group, making it more reactive and suitable for different applications.
Perfluorooctane: A longer-chain fluorocarbon with similar properties but different applications due to its higher molecular weight.
Uniqueness: Perfluorohexene-2 is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to fully saturated fluorocarbons. Its combination of chemical stability and reactivity makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBBTPNNYKSQX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895250 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-37-0 | |
| Record name | (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dichlorophenyl)-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768420.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7768434.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)


![[4-Fluoro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768474.png)

![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy] acetate, triflate salt](/img/structure/B7768494.png)





